molecular formula C8H8ClNO2 B13934489 Methyl 5-chloro-2-methylisonicotinate

Methyl 5-chloro-2-methylisonicotinate

Cat. No.: B13934489
M. Wt: 185.61 g/mol
InChI Key: PSOQVWORUVHHKE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methylisonicotinate is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of isonicotinic acid and is characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-methylisonicotinate typically involves the esterification of 5-chloro-2-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methylisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methylisonicotinic acid.

    Reduction: Formation of 5-chloro-2-methylisonicotinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2-methylisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-methoxynicotinate
  • Methyl 5-bromo-2-methylisonicotinate
  • Methyl 5-amino-2-methoxynicotinate

Uniqueness

Methyl 5-chloro-2-methylisonicotinate is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

methyl 5-chloro-2-methylpyridine-4-carboxylate

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,1-2H3

InChI Key

PSOQVWORUVHHKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Cl)C(=O)OC

Origin of Product

United States

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